
2-Methoxy-4-(pent-1-EN-1-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(pent-1-EN-1-YL)phenol, also known as Isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a pentenyl side chain. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pent-1-EN-1-YL)phenol typically involves the alkylation of guaiacol (2-methoxyphenol) with allyl bromide, followed by isomerization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of the double bond in the pentenyl side chain can yield 2-methoxy-4-propylphenol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Vanillin: Formed through oxidation.
2-Methoxy-4-propylphenol: Formed through reduction.
Substituted derivatives: Depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
2-Methoxy-4-(pent-1-EN-1-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Comparaison Avec Des Composés Similaires
2-Methoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific structural features and properties. Similar compounds include:
Eugenol: Differing by the presence of a hydroxyl group instead of a methoxy group.
Vanillin: An oxidation product of this compound.
Guaiacol: The parent compound from which this compound is synthesized.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
72898-31-8 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-methoxy-4-pent-1-enylphenol |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-10-7-8-11(13)12(9-10)14-2/h5-9,13H,3-4H2,1-2H3 |
Clé InChI |
AGNOBTAOKUHUBE-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
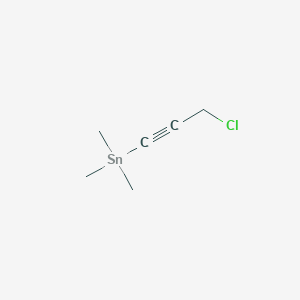
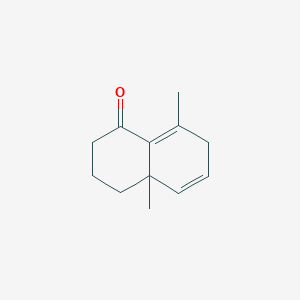

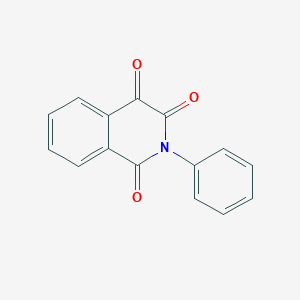
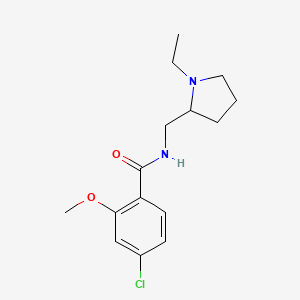

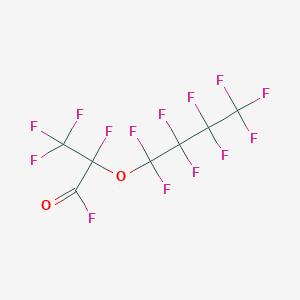
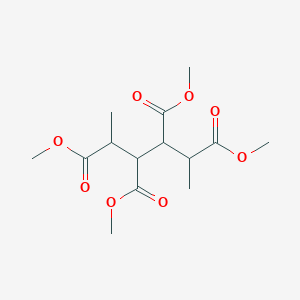

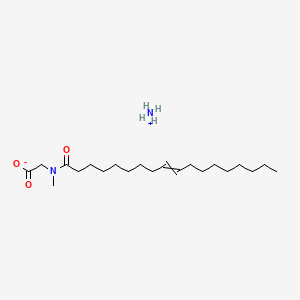
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
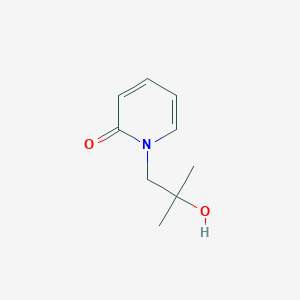
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
